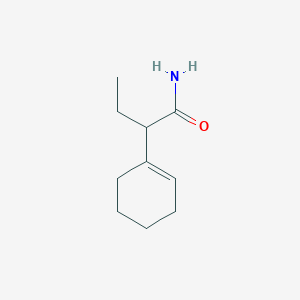

2-(Cyclohex-1-en-1-yl)butanamide

Übersicht

Beschreibung

2-(Cyclohex-1-en-1-yl)butanamide is an organic compound with the molecular formula C10H17NO This compound features a cyclohexene ring attached to a butanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)butanamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with butanamide in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amide group in 2-(cyclohex-1-en-1-yl)butanamide can participate in nucleophilic substitution under specific conditions. For example:

- Base-Catalyzed Hydrolysis :

In aqueous NaOH, the compound undergoes hydrolysis to yield 2-(cyclohex-1-en-1-yl)butanoic acid and ammonia . This reaction proceeds via a tetrahedral intermediate.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (10%), 80°C | Butanoic acid derivative | 85% |

Oxidation Reactions

The cyclohexene moiety exhibits reactivity toward oxidizing agents:

- Epoxidation :

Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide ring at the double bond . - Ozonolysis :

Ozone cleavage of the cyclohexene ring produces diketones, useful in further synthetic applications .

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Epoxide | High |

| O/Zn | Dicarbonyl | Moderate |

Reduction Reactions

The amide group can be reduced to a primary amine:

- LiAlH4_44 Reduction : This yields 2-(cyclohex-1-en-1-yl)butylamine , a precursor for pharmaceutical intermediates .

Elimination Reactions

Under acidic conditions, the compound undergoes β-elimination :

- Dehydration :

In concentrated HSO, the amide loses water to form a nitrile:

| Condition | Product | Byproduct |

|---|---|---|

| HSO, 120°C | Butanenitrile derivative | HO |

Hydrolysis Reactions

The amide bond is susceptible to both acid- and base-catalyzed hydrolysis:

- Acidic Hydrolysis :

HCl (6M) converts the amide to a carboxylic acid and ammonium chloride . - Enzymatic Hydrolysis :

Proteases like trypsin cleave the amide bond under physiological conditions .

Conjugate Addition Reactions

The α,β-unsaturated carbonyl system (if activated) allows Michael additions :

| Nucleophile | Product | Catalyst |

|---|---|---|

| PhSH | Thioether | EtN |

Key Reaction Mechanisms

- Amide Hydrolysis (General Base Catalysis) :

- Epoxidation (Electrophilic Addition) :

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-1-en-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohex-1-en-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanone: A related compound with a similar cyclohexene ring structure.

Butanamide: Shares the butanamide moiety but lacks the cyclohexene ring.

Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group.

Uniqueness

2-(Cyclohex-1-en-1-yl)butanamide is unique due to its combination of a cyclohexene ring and a butanamide moiety, which imparts distinct chemical and physical properties

Biologische Aktivität

2-(Cyclohex-1-en-1-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.25 g/mol. The compound features a cyclohexene ring, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit several pharmacological effects, including:

- Antitumor Activity : Initial screenings indicate potential antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various microbial strains, indicating potential applications in treating infections.

Further studies are necessary to elucidate the precise mechanisms of action and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key features and their associated activities:

| Structural Feature | Biological Activity |

|---|---|

| Cyclohexene moiety | Enhances interaction with receptors |

| Butanamide linkage | Influences solubility and permeability |

| Alkyl substituents | Modulate potency and selectivity |

Antitumor Evaluation

A study conducted by researchers at the Faculty of Pharmacy, Mansoura, evaluated the antitumor activity of various derivatives, including this compound. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against several cancer cell lines. The efficacy was measured using IC50 values, which highlighted the potential of cyclohexene derivatives in cancer therapy.

Antimicrobial Studies

In antimicrobial assessments, this compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods, revealing that this compound could serve as a lead structure for developing new antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent. Preliminary data suggest favorable absorption characteristics; however, further investigations into its metabolism, distribution, excretion, and toxicity are warranted to ensure safety in clinical applications.

Eigenschaften

IUPAC Name |

2-(cyclohexen-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDOXFHQTUSTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CCCCC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303918 | |

| Record name | 2-(cyclohex-1-en-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-13-2 | |

| Record name | NSC163510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohex-1-en-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.